molecular formula C10H11NO B1356462 (1-methyl-1H-indol-4-yl)methanol CAS No. 859850-95-6

(1-methyl-1H-indol-4-yl)methanol

Cat. No. B1356462
M. Wt: 161.2 g/mol
InChI Key: HRDMALIGWIPQLM-UHFFFAOYSA-N
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Description

“(1-methyl-1H-indol-4-yl)methanol” is a chemical compound with the molecular formula C10H11NO . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .


Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-indol-4-yl)methanol” can be represented by the SMILES string and InChI key provided in the Sigma-Aldrich database . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

“(1-methyl-1H-indol-4-yl)methanol” is a chemical compound with the molecular formula C10H11NO . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved documents.

Scientific Research Applications

Ring-Methylation using Supercritical Methanol

The ring-methylation of indole, including derivatives like (1-methyl-1H-indol-4-yl)methanol, can be achieved using supercritical methanol. This process occurs without additional catalysts and is a method for selectively methylating indole at specific positions (Kishida et al., 2010).

Catalyst-Assisted Methylation

Tetramethyl orthosilicate acts as a selective catalyst for C3-methylation of indole by supercritical methanol, influencing the methylation reaction's selectivity and efficiency (Kozhevnikov et al., 2012).

Synthesis and Application in Imidazole Derivatives

(1-Methyl-1H-imidazol-2-yl)methanol derivatives are synthesized for various applications, including as precursors for carbonyl compounds. These derivatives can be converted via specific chemical reactions (Ohta et al., 1987).

Palladium-Catalyzed Cyclization/Carboalkoxylation

Palladium-catalyzed reactions involving (1-methyl-1H-indol-4-yl)methanol derivatives lead to specific cyclization and carboalkoxylation, forming complex organic structures (Liu & Widenhoefer, 2004).

Iridium-Catalyzed Methylation

Iridium catalysis is utilized for methylation of indoles using methanol, offering a direct route to methylated indoles and pyrroles (Chen, Lu, & Cai, 2015).

RuCl3-Catalyzed Reactions

RuCl3 is used for N-methylation of amines and transfer hydrogenation of nitroarenes using methanol. This method demonstrates the versatility of methanol in organic synthesis (Sarki et al., 2021).

Iron-Catalyzed Methylation

Iron-catalyzed methylation using the borrowing hydrogen approach with methanol as a C1 building block demonstrates the broad applicability of this method in organic synthesis (Polidano et al., 2018).

Mechanism of Solvent-Free Reactions

Investigations into the solid-state reaction mechanisms of indole derivatives, such as (1-methyl-1H-indol-4-yl)methanol, help in understanding the complex interactions in organic synthesis (Chierotti et al., 2012).

properties

IUPAC Name

(1-methylindol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDMALIGWIPQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589842
Record name (1-Methyl-1H-indol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-indol-4-yl)methanol

CAS RN

859850-95-6
Record name 1-Methyl-1H-indole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859850-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-indol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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